

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile solubility and stability data

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile

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An In-Depth Technical Guide to the Solubility and Stability of **2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of **2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile**, a key intermediate in pharmaceutical synthesis. In the absence of extensive published data for this specific molecule, this document outlines robust experimental protocols and the scientific rationale necessary for researchers, scientists, and drug development professionals to generate reliable and submission-quality data. The methodologies described herein are grounded in established principles of physical chemistry and guided by international regulatory standards, ensuring a self-validating system for data generation and interpretation.

Introduction: The Significance of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile, with the chemical formula $C_{12}H_{14}N_4O_2$ ^{[1][2]}, is a substituted benzonitrile derivative. Its molecular structure, featuring a methylpiperazine group and a nitro group, suggests its potential utility as a versatile building block in the synthesis of pharmacologically active agents. The piperazine moiety is a common scaffold in

many marketed drugs, conferring desirable pharmacokinetic properties, while the nitrobenzonitrile portion offers multiple avenues for synthetic modification.

A thorough understanding of the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for its effective use in drug discovery and development. These parameters directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides the necessary protocols to establish a comprehensive physicochemical profile of **2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile**.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties is essential before embarking on detailed solubility and stability studies.

Property	Value	Source
IUPAC Name	2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile	[1]
CAS Number	451459-92-0	[1][3]
Molecular Formula	C12H14N4O2	[1][2]
Molecular Weight	246.27 g/mol	[2]

Solubility Profiling: A Multipronged Approach

Solubility is a critical parameter that dictates the bioavailability of a drug substance and influences its formulation design. A comprehensive solubility profile should be established across a range of relevant solvent systems.

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility method, also known as the shake-flask method, is the gold standard for determining thermodynamic solubility.

Methodology:

- **Preparation of Saturated Solutions:** Add an excess amount of **2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile** to a series of vials containing the selected solvents (see Table 2 for a recommended list). The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
- **Quantification:** Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^{[4][5]}

Solvent System	Rationale
Water	Baseline aqueous solubility.
pH Buffers (e.g., pH 2, 4.5, 6.8, 7.4)	To assess the impact of pH on the solubility of the basic piperazine moiety.
Methanol, Ethanol, Isopropanol	Common organic solvents used in synthesis and purification.
Acetonitrile	A common solvent in reversed-phase HPLC.
Dimethyl Sulfoxide (DMSO)	A highly polar aprotic solvent used for compound storage and initial screening.
Simulated Gastric Fluid (SGF)	To predict solubility in the stomach.
Simulated Intestinal Fluid (SIF)	To predict solubility in the small intestine.

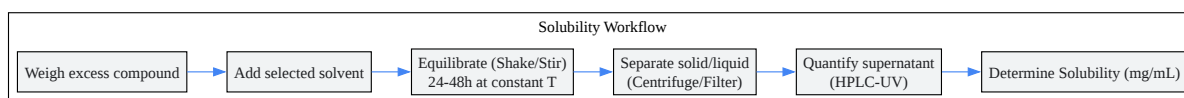
Table 2: Recommended Solvent Systems for Solubility Profiling

Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise table.

Solvent	Temperature (°C)	Solubility (mg/mL)
Water	25	Experimental Data
pH 2.0 Buffer	25	Experimental Data
pH 7.4 Buffer	25	Experimental Data
Methanol	25	Experimental Data
Acetonitrile	25	Experimental Data
DMSO	25	Experimental Data

Table 3: Example of a Solubility Data Table for **2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile**



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Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify the likely degradation products, establish degradation pathways, and demonstrate the stability-indicating power of analytical methods.^{[6][7][8]} These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).^[7]

General Considerations for Forced Degradation

- **Extent of Degradation:** The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

- Analytical Method: A stability-indicating analytical method, typically a gradient reversed-phase HPLC method, must be developed and validated to separate the parent compound from all process-related impurities and degradation products.^[4]

Experimental Protocols for Forced Degradation

The following stress conditions are recommended based on ICH guidelines.^{[7][8]}

4.2.1. Hydrolytic Degradation

- Acidic Conditions: Treat a solution of the compound with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.
- Basic Conditions: Treat a solution of the compound with 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a defined period.
- Neutral Conditions: Reflux the compound in water at elevated temperature (e.g., 60 °C) for a defined period.

4.2.2. Oxidative Degradation

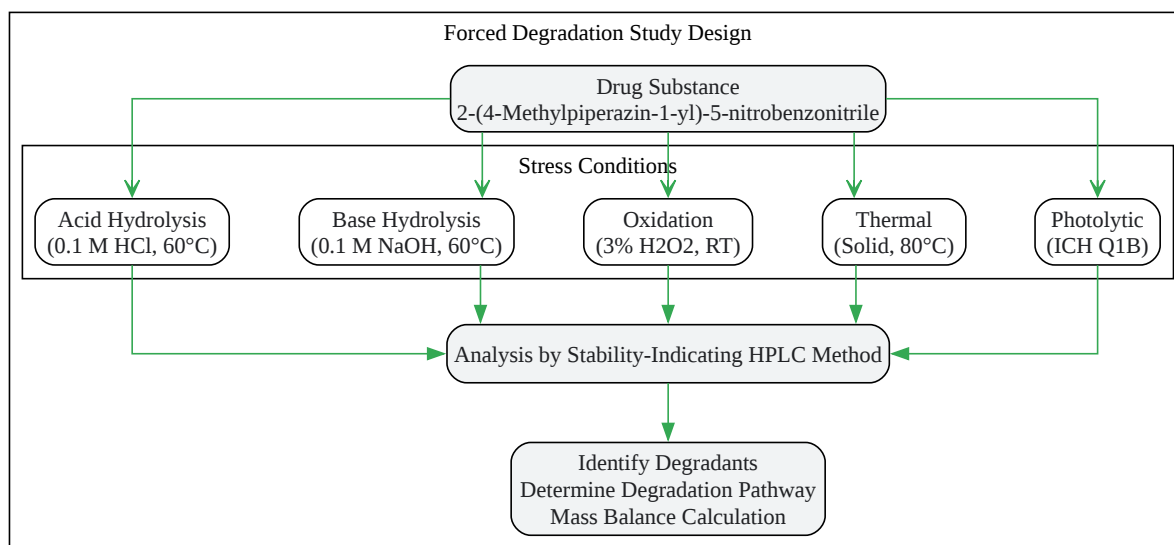
- Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

4.2.3. Thermal Degradation

- Expose the solid compound to dry heat (e.g., 80 °C) in a stability chamber for an extended period.

4.2.4. Photolytic Degradation

- Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.



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Caption: Overview of a Forced Degradation Study.

Data Presentation: Stability Summary

A summary table should be created to present the findings from the forced degradation studies.

Stress Condition	Reagent/Condition	Time	% Degradation	Number of Degradants
Acid Hydrolysis	0.1 M HCl, 60°C	24 h	Experimental Data	Experimental Data
Base Hydrolysis	0.1 M NaOH, 60°C	8 h	Experimental Data	Experimental Data
Oxidation	3% H2O2, RT	24 h	Experimental Data	Experimental Data
Thermal	80°C (solid)	7 days	Experimental Data	Experimental Data
Photolytic	ICH Q1B	7 days	Experimental Data	Experimental Data

Table 4: Example of a Forced Degradation Summary Table

Conclusion

While specific solubility and stability data for **2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile** are not readily available in the public domain, this guide provides a robust and scientifically sound framework for generating this critical information. By following the detailed protocols for solubility profiling and forced degradation studies, researchers can build a comprehensive understanding of this molecule's physicochemical properties. This knowledge is indispensable for accelerating drug development timelines, ensuring the quality and consistency of synthetic intermediates, and ultimately contributing to the development of safe and effective medicines.

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